Cas no 1823327-12-3 (5-(Methylthio)isoindoline hydrochloride)
5-(Methylthio)isoindoline hydrochloride Chemical and Physical Properties
Names and Identifiers
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- SB65361
- 5-(Methylthio)isoindolinehydrochloride
- 5-(METHYLTHIO)ISOINDOLINE HCL
- 1823327-12-3
- SCHEMBL22217058
- 5-(Methylthio)isoindoline hydrochloride
-
- Inchi: 1S/C9H11NS.ClH/c1-11-9-3-2-7-5-10-6-8(7)4-9;/h2-4,10H,5-6H2,1H3;1H
- InChI Key: ZNOJVAHTSUEIJP-UHFFFAOYSA-N
- SMILES: Cl.S(C)C1C=CC2CNCC=2C=1
Computed Properties
- Exact Mass: 201.0378983g/mol
- Monoisotopic Mass: 201.0378983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
5-(Methylthio)isoindoline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM234377-1g |
5-(Methylthio)isoindoline hydrochloride |
1823327-12-3 | 95%+ | 1g |
$669 | 2021-08-04 | |
| Chemenu | CM234377-1g |
5-(Methylthio)isoindoline hydrochloride |
1823327-12-3 | 95%+ | 1g |
$*** | 2023-03-30 |
5-(Methylthio)isoindoline hydrochloride Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5-(Methylthio)isoindoline hydrochloride
Introduction to 5-(Methylthio)isoindoline Hydrochloride (CAS No. 1823327-12-3)
5-(Methylthio)isoindoline hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1823327-12-3, this compound belongs to the isoindoline class, a heterocyclic structure that has been extensively studied for its potential biological activities. The presence of a methylthio (-SCH₃) substituent in its molecular framework imparts unique chemical and pharmacological properties, making it a subject of interest for drug discovery and development.
The molecular formula of 5-(Methylthio)isoindoline hydrochloride is C₈H₉ClN₂S, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms. This arrangement contributes to its complex electronic distribution and reactivity, which are critical factors in determining its interaction with biological targets. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, facilitating its use in various experimental and therapeutic applications.
In recent years, there has been a growing interest in isoindoline derivatives due to their demonstrated efficacy in several pharmacological contexts. 5-(Methylthio)isoindoline hydrochloride, in particular, has been explored for its potential role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, which could translate into therapeutic benefits when further developed.
One of the most compelling aspects of 5-(Methylthio)isoindoline hydrochloride is its structural versatility. The isoindoline core provides a stable scaffold that can be modified to enhance specific pharmacokinetic or pharmacodynamic properties. Researchers have been particularly intrigued by the ability of this compound to interact with proteins involved in signal transduction and DNA repair. Such interactions are pivotal in developing novel treatments for diseases that arise from dysregulated cellular processes.
The synthesis of 5-(Methylthio)isoindoline hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methylthio group at the 5-position of the isoindoline ring is a critical step that demands careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies and clinical trials.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the pharmacological profile of 5-(Methylthio)isoindoline hydrochloride. Molecular modeling techniques allow researchers to predict how this compound might bind to target proteins and enzymes, providing insights into its mechanism of action. These simulations are complemented by experimental validations, which help refine the structure-activity relationships (SAR) for this series of compounds.
In the context of drug development, 5-(Methylthio)isoindoline hydrochloride represents an exciting lead compound that warrants further investigation. Its unique chemical properties make it a promising candidate for addressing unmet medical needs. As research progresses, it is anticipated that additional derivatives will be synthesized and evaluated for their therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these developments and bring new treatments to patients.
The safety profile of 5-(Methylthio)isoindoline hydrochloride is another area of active research. While preliminary studies suggest that it exhibits moderate toxicity at high concentrations, further toxicological assessments are necessary to establish safe dosage ranges and potential side effects. These studies will involve both in vitro and in vivo models to comprehensively evaluate its safety margins.
Regulatory considerations play a crucial role in advancing compounds like 5-(Methylthio)isoindoline hydrochloride through clinical development pipelines. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for human testing. Additionally, adherence to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) is essential for navigating the complex process of drug approval.
The future prospects for 5-(Methylthio)isoindoline hydrochloride are bright, given its structural features and demonstrated biological activity. Ongoing research aims to optimize its pharmacological properties while minimizing adverse effects. By leveraging cutting-edge technologies such as CRISPR gene editing and high-throughput screening, scientists can identify new therapeutic applications for this compound.
In conclusion,5-(Methylthio)isoindoline hydrochloride (CAS No. 1823327-12-3) is a fascinating compound with significant potential in pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for developing novel treatments across multiple disease areas. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in addressing some of today's most pressing medical challenges.
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